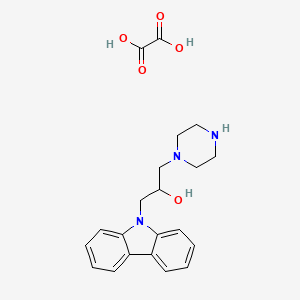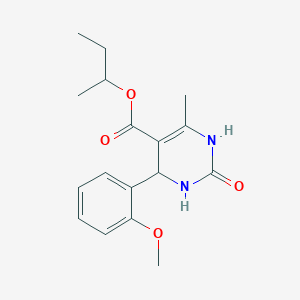
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-chlorophenyl)-4-nitro-2-pyridinamine 1-oxide is a chemical compound that has gained attention in the field of scientific research due to its potential biological and therapeutic applications. This compound is commonly referred to as "6-Cl-PNP-NO" and is a member of the nitric oxide donor family of compounds. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The synthesis of 6-Cl-PNP-NO is relatively simple, and it has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 6-Cl-PNP-NO is primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, immune response, and neurotransmission. The compound is a nitric oxide donor, which means it releases nitric oxide in a controlled manner. The release of nitric oxide leads to the activation of various signaling pathways that result in the observed biological and therapeutic effects.
Biochemical and Physiological Effects:
6-Cl-PNP-NO has been shown to possess unique biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Cl-PNP-NO in lab experiments are its ease of synthesis, low cost, and unique biological and therapeutic effects. The compound has been shown to be effective in various disease models and has the potential to be developed into a therapeutic agent. However, the limitations of using 6-Cl-PNP-NO in lab experiments are its potential toxicity and lack of specificity. The compound releases nitric oxide in a non-specific manner, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 6-Cl-PNP-NO. One direction is to investigate the compound's potential as a therapeutic agent in various diseases such as cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more specific nitric oxide donors that can target specific signaling pathways. Additionally, research can be done to investigate the potential toxicity of the compound and to develop safer alternatives. Finally, research can be done to investigate the potential of combining 6-Cl-PNP-NO with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 6-Cl-PNP-NO involves the reaction of 6-chloro-2-pyridinamine and 4-chloronitrobenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-chloro-N-(4-chlorophenyl)-4-nitropyridin-2-amine, which is then converted to 6-Cl-PNP-NO through a nitration reaction using sodium nitrite and acetic acid. The final product is a yellow crystalline powder with a melting point of 204-205°C.
Applications De Recherche Scientifique
6-Cl-PNP-NO has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In cancer research, 6-Cl-PNP-NO has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, the compound has been shown to improve vascular function and reduce blood pressure. In neurological research, 6-Cl-PNP-NO has been shown to protect against neurodegeneration and improve cognitive function.
Propriétés
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-hydroxy-4-nitropyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-7-1-3-8(4-2-7)14-11-6-9(16(18)19)5-10(13)15(11)17/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWRUALAUTDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C=C(N2O)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(4-chlorophenyl)amino]-4-nitropyridin-1-ium-1-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)


![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4891511.png)
![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)
![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)
![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)